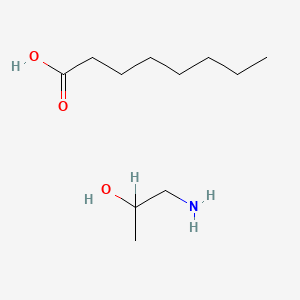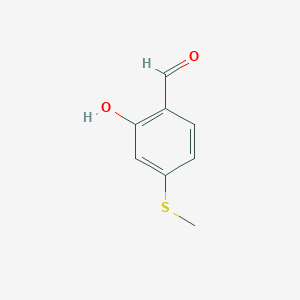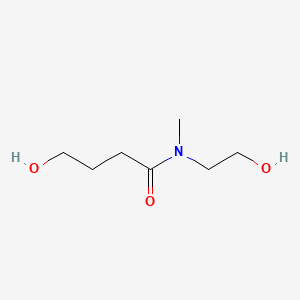
Octanoic acid isopropanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid isopropanolamine salt is a compound formed by the reaction of octanoic acid with isopropanolamine. Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid found naturally in the milk of various mammals and as a minor component of coconut oil and palm kernel oil. Isopropanolamine, also known as 1-amino-2-propanol, is an organic compound that contains both an amino group and a hydroxyl group, making it an alkanolamine. The combination of these two compounds results in a salt that has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid isopropanolamine salt typically involves the neutralization reaction between octanoic acid and isopropanolamine. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:
C8H16O2+C3H9NO→C8H15O2NH2C3H7OH
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in isopropanolamine can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Octanoic acid isopropanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of fatty acid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of octanoic acid isopropanolamine salt involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic and hydrophilic regions of the compound, which allow it to integrate into biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic Acid: A fatty acid with similar hydrophobic properties but lacks the amino group.
Isopropanolamine: An alkanolamine with similar hydrophilic properties but lacks the fatty acid chain.
Caprylic Acid: Another name for octanoic acid, used interchangeably in some contexts.
Uniqueness
Octanoic acid isopropanolamine salt is unique due to its combination of hydrophobic and hydrophilic properties, which allows it to interact with both lipid membranes and proteins. This dual functionality makes it a versatile compound in various applications, from industrial processes to biomedical research.
Propriétés
Numéro CAS |
68171-53-9 |
|---|---|
Formule moléculaire |
C11H25NO3 |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C3H9NO/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3,5H,2,4H2,1H3 |
Clé InChI |
NWHZTFUOECHPPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CC(CN)O |
SMILES canonique |
CCCCCCCC(=O)O.CC(CN)O |
Key on ui other cas no. |
68171-53-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine](/img/structure/B3193081.png)








![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)
